molecular formula C9H9BrClF2N B14768872 [(2-Bromo-4-chlorophenyl)methyl](2,2-difluoroethyl)amine

[(2-Bromo-4-chlorophenyl)methyl](2,2-difluoroethyl)amine

Katalognummer: B14768872
Molekulargewicht: 284.53 g/mol
InChI-Schlüssel: LJBMWQYEOCVYCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Bromo-4-chlorophenyl)methylamine is an organic compound that features a bromine, chlorine, and difluoroethyl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-chlorophenyl)methylamine typically involves the reaction of 2-bromo-4-chlorobenzyl chloride with 2,2-difluoroethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Bromo-4-chlorophenyl)methylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of halogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in a polar solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products with different nucleophiles replacing the bromine or chlorine atoms.

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Compounds with reduced halogen content.

Wissenschaftliche Forschungsanwendungen

(2-Bromo-4-chlorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2-Bromo-4-chlorophenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-(2-bromo-4-chlorophenyl)acetate
  • 4-Bromomethyl-2-biphenylcarbonitrile

Uniqueness

(2-Bromo-4-chlorophenyl)methylamine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with the difluoroethyl group. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C9H9BrClF2N

Molekulargewicht

284.53 g/mol

IUPAC-Name

N-[(2-bromo-4-chlorophenyl)methyl]-2,2-difluoroethanamine

InChI

InChI=1S/C9H9BrClF2N/c10-8-3-7(11)2-1-6(8)4-14-5-9(12)13/h1-3,9,14H,4-5H2

InChI-Schlüssel

LJBMWQYEOCVYCN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)Br)CNCC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.